1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone
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Overview
Description
1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone is a complex organic compound that features a unique combination of dioxepino and isoxazole rings. These heterocyclic structures are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone typically involves the formation of the dioxepino and isoxazole rings through a series of organic reactions. One common method includes the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis . The reaction conditions often involve room temperature and ethanol as the solvent for slow evaporation crystallization .
Chemical Reactions Analysis
1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxepino and isoxazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 1-(6-Phenyl-3a,4,8,8a-tetrahydro[1,3]dioxepino[5,6-d]isoxazol-3-yl)-1-ethanone include other dioxepino and isoxazole derivatives. These compounds share similar structural features but may differ in their pharmacological activities and applications. Some examples include:
3-(4-(Trifluoromethyl)phenyl)-3a,4,8,8a-tetrahydro-6H-[1,3]dioxepino[5,6-d][1,2]oxazole: Known for its antiviral and anticancer properties.
3-(Substituted phenyl)-3a,4,8,8a-tetrahydro-1,3-dioxepino[5,6-d][1,2]isoxazoles: Studied for their antimicrobial and anti-inflammatory activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-phenyl-3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9(16)13-11-7-17-14(10-5-3-2-4-6-10)18-8-12(11)19-15-13/h2-6,11-12,14H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOMUNRHACPZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NOC2C1COC(OC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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